(2E)-1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-phenylprop-2-en-1-one
Description
Properties
Molecular Formula |
C23H21NO2S3 |
|---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
(E)-1-(8-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C23H21NO2S3/c1-4-26-16-11-12-18-17(14-16)20-21(28-29-22(20)27)23(2,3)24(18)19(25)13-10-15-8-6-5-7-9-15/h5-14H,4H2,1-3H3/b13-10+ |
InChI Key |
ZTZXZMYQSXTCOY-JLHYYAGUSA-N |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Solvent and Catalyst Effects
-
Doebner-Miller Reaction : Two-phase HCl/toluene systems enhance crotonaldehyde availability, reducing polymerization side reactions.
-
Friedländer Synthesis : Solvent-free PPA conditions minimize environmental impact and improve atom economy.
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Wittig Reaction : Aqueous sonication accelerates ylide formation and homogenizes reactants, reducing reaction time from hours to minutes.
Stereochemical Control
ROESY NMR analysis confirms the (E)-configuration of the chalcone moiety, with Hα resonating downfield (δ 7.8–8.1 ppm) relative to Hβ (δ 6.9–7.2 ppm) due to diamagnetic shielding from the quinoline ring.
Analytical Characterization
Table 1: Spectroscopic Data for Key Intermediates
Table 2: Comparative Yields of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-phenylprop-2-en-1-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to a class of thioxo-dihydroquinoline derivatives characterized by a complex molecular structure that includes multiple sulfur atoms and a quinoline moiety. Its molecular formula is with a molecular weight of approximately 546.7 g/mol . The specific arrangement of its functional groups contributes to its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds derived from the dithioloquinoline framework have shown promising results as protein kinase inhibitors, which are crucial in cancer therapy due to their role in cell signaling pathways . In particular, some derivatives demonstrated over 85% inhibition against various human kinases, including ALK and EGFR variants, suggesting their potential as therapeutic agents in oncology .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that certain derivatives can inhibit the growth of various bacteria and fungi, making them candidates for the development of new antimicrobial agents. The presence of the thioxo group is believed to enhance this biological activity .
Biochemical Probes
In biochemical research, this compound serves as a valuable probe for studying interactions between small molecules and biological macromolecules. Its ability to bind selectively to specific proteins allows researchers to investigate the mechanisms underlying various biological processes . This application is particularly relevant in drug discovery and development.
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly targeting kinases involved in signaling pathways associated with cancer and other diseases. By understanding how this compound interacts with these enzymes, researchers can identify potential therapeutic targets and develop more effective treatments .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (2E)-1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The following analogs (Table 1) highlight variations in substituents and their impact:
Table 1: Structural Comparison of Key Analogs
Key Observations:
Substituent Position: Ethoxy vs. methoxy at C8 (target vs. Ethoxy at C7 () shifts electronic effects away from the quinoline core, reducing conjugation with the thioxo group.
Ketone Modifications: The α,β-unsaturated ketone in the target compound and 350994-76-2 enables nucleophilic addition, whereas STL361140’s phenylethanone lacks this reactivity .
Halogen and Aromatic Substituents: The 4-chlorophenoxy group in 332073-95-7 introduces halogen bonding, which may enhance binding affinity in biological targets (e.g., enzyme active sites) .
Physicochemical Properties
Biological Activity
The compound (2E)-1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-phenylprop-2-en-1-one represents a novel class of quinoline derivatives that have garnered attention for their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its anti-inflammatory, anti-cancer, and antimicrobial properties based on recent research findings.
Chemical Structure
The compound's structure is characterized by a quinoline moiety fused with a dithiolo ring and an ethoxy group. Its molecular formula is . The presence of sulfur in the thioxo and dithiolo groups contributes to its unique biological properties.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory effects of this compound. In vitro assays demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The mechanism of action appears to involve the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
Table 1: Inhibition of Nitric Oxide Production
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 10 | RAW 264.7 |
| Compound B | 15 | LPS-stimulated RAW 264.7 |
Anticancer Activity
The compound has shown promising results in various cancer cell lines. In vitro studies indicated that it exhibits cytotoxic effects against several human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .
Case Study: Anticancer Efficacy
In a study evaluating the cytotoxicity of related quinoline derivatives, compounds were tested against MCF-7 and T47D breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting significant anticancer potential .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 12 | MCF-7 |
| Compound B | 18 | A549 |
Antimicrobial Activity
The antimicrobial properties of this compound were assessed against various bacterial strains. It demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with particular efficacy noted against Staphylococcus aureus and Escherichia coli .
Table 3: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The biological activities of this compound are attributed to its ability to modulate various signaling pathways. For anti-inflammatory effects, it inhibits key enzymes involved in inflammatory responses, such as iNOS and COX-2. In cancer cells, it disrupts cellular proliferation pathways and induces apoptosis through caspase activation .
Q & A
Q. What are the recommended synthetic routes for (2E)-1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-phenylprop-2-en-1-one?
The compound’s synthesis involves multi-step reactions, often starting with quinoline derivatives and functionalizing them via cyclization, thiolation, and coupling reactions. Key steps include:
- Thiocarbonyl introduction : Use Lawesson’s reagent or phosphorus pentasulfide to introduce the thioxo group at position 1 of the quinoline core .
- Stereoselective enone formation : Employ Wittig or Horner-Wadsworth-Emmons reactions to ensure the (E)-configuration of the prop-2-en-1-one moiety .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization from ethanol/water mixtures ensures high purity .
Q. How can elemental analysis and spectroscopic techniques validate the compound’s purity and structure?
- Elemental analysis (CHNS) : Verify empirical formula consistency (e.g., using a Vario MICRO CHNS analyzer) with theoretical values (e.g., C, H, N, S content) .
- Spectroscopy :
Q. What crystallographic methods are suitable for determining the compound’s three-dimensional structure?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
- Crystallization : Use slow evaporation of a dichloromethane/methanol solution to obtain high-quality crystals .
- Data collection : Employ a diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Structure refinement : Software like SHELXL-2018 refines atomic coordinates, thermal parameters, and bond lengths/angles. Report R-factor values (< 0.05 for high precision) .
Advanced Research Questions
Q. How can contradictions in experimental data (e.g., spectroscopic vs. crystallographic results) be resolved?
- Case example : If NMR suggests a planar enone conformation but SCXRD reveals slight torsion, apply density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model ground-state geometry. Compare theoretical vs. experimental bond angles (< 2° deviation acceptable) .
- Statistical validation : Use split-plot experimental designs (e.g., randomized blocks with repeated measures) to assess reproducibility across multiple batches .
Q. What mechanistic insights guide the optimization of the compound’s synthetic yield?
- Kinetic studies : Monitor reaction progress via in situ FT-IR to identify rate-limiting steps (e.g., cyclization of the dithiolo-quinoline core). Adjust temperature (70–90°C) or catalyst loading (e.g., Pd(OAc)₂ for coupling reactions) .
- Byproduct analysis : Use LC-MS to trace side products (e.g., over-oxidized sulfur species) and optimize reaction conditions (e.g., inert atmosphere for thiolation steps) .
Q. How can computational methods predict the compound’s environmental fate and toxicity?
- QSAR modeling : Use EPI Suite or TEST software to estimate biodegradation potential (e.g., log Kow for bioaccumulation) .
- Molecular docking : Screen against cytochrome P450 enzymes to predict metabolic pathways and potential toxicity endpoints (e.g., hepatotoxicity) .
Q. What experimental frameworks link the compound’s physicochemical properties to its biological activity?
- Structure-activity relationship (SAR) : Design analogs with systematic substituent variations (e.g., ethoxy → methoxy) and assay for bioactivity (e.g., enzyme inhibition). Use ANOVA to identify statistically significant trends (p < 0.05) .
- Theoretical alignment : Map electronic properties (e.g., HOMO-LUMO gaps via DFT) to observed biological effects (e.g., redox activity) .
Methodological Frameworks
Q. How should researchers design studies to address conflicting reports on the compound’s stability?
- Accelerated stability testing : Expose the compound to stress conditions (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Compare degradation products with published data .
- Multivariate analysis : Apply principal component analysis (PCA) to correlate stability with molecular descriptors (e.g., steric hindrance at the thioxo group) .
Q. What strategies validate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Q. How can interdisciplinary approaches enhance mechanistic understanding of the compound’s reactivity?
- Combined experimental-computational workflows :
- Synthesize isotopically labeled analogs (e.g., ¹³C at the enone carbonyl) for kinetic isotope effect (KIE) studies .
- Compare experimental activation energies with transition-state theory calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
